molecular formula C29H29N2O5.Cl. 2Na<br>C29H29ClN2Na2O5 B1214824 Rhodamine WT CAS No. 37299-86-8

Rhodamine WT

Cat. No.: B1214824
CAS No.: 37299-86-8
M. Wt: 567 g/mol
InChI Key: NRZDMKVYRRMFRR-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Rhodamine WT is primarily used as a hydrologic tracer in surface water systems . It is a fluorescent, xanthene dye that has been extensively used due to its ease of use, relatively low cost, low adsorptive tendency, strong fluorescence, high diffusivity, chemical stability, and benign character .

Mode of Action

This compound interacts with its environment by being transported non-conservatively, with sorption removing substantial amounts of tracer mass . This means that it binds to surfaces in the environment, which can affect its distribution and concentration.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a tracer. It is used to characterize stream hydrodynamics and transient storage . .

Pharmacokinetics

It is known that this compound is transported non-conservatively, with sorption removing substantial amounts of tracer mass . This suggests that it may have complex distribution and elimination characteristics in biological systems.

Result of Action

The primary result of this compound’s action is its ability to trace the movement of water in various environments. It is used to calibrate fluorometers to the desired sensitivity, allowing for the measurement of unknown sample concentrations . It should be noted that this compound is considered non-conservative in the hyporheic zone due to non-conservative behavior demonstrated for similar conditions in groundwater .

Action Environment

The action of this compound is influenced by environmental factors. It is used in a variety of environments, including streams, rivers, and other surface water systems . Its effectiveness as a tracer can be influenced by factors such as pH, temperature, and the presence of other substances . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, Rhodamine WT is produced in large quantities using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and pH to optimize the synthesis and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Rhodamine WT undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZDMKVYRRMFRR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5
Record name RHODAMINE WT
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90912345
Record name Rhodamine WT
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Molecular Weight

567.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

DARK POWDER.
Record name RHODAMINE WT
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Solubility

In water, 18-22%, Solubility in water: good
Record name Rhodamine WT
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Record name RHODAMINE WT
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Color/Form

Dark powder

CAS No.

37299-86-8
Record name Rhodamine WT
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Record name Rhodamine WT
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Record name Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2)
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Record name RHODAMINE WT
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Record name Rhodamine WT
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Record name RHODAMINE WT
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Rhodamine WT suitable for use as a tracer in hydrological studies?

A1: this compound exhibits several properties that make it suitable as a tracer:

  • Fluorescence: It emits a strong fluorescence signal, allowing for detection at very low concentrations. [, ]
  • Solubility: It readily dissolves in water, enabling its use in various aquatic environments. [, ]
  • Detectability: Its fluorescence can be detected with high sensitivity using fluorometers. [, , ]

Q2: How does the adsorption of this compound affect its use in tracer studies?

A2: While considered relatively conservative, this compound can adsorb to certain subsurface media like sediments and soil. This adsorption can lead to an underestimation of transport parameters and misinterpretations of flow patterns. [, , , , ]

Q3: Can this compound be used as a quantitative tracer in hyporheic zone investigations?

A3: No, this compound is not recommended as a quantitative tracer for hyporheic zone investigations due to its non-conservative behavior in such environments. Sorption to sediments within the hyporheic zone can significantly influence its transport. []

Q4: How does the presence of potassium bromide (KBr) affect this compound adsorption in soil?

A4: Research indicates that the presence of KBr increases the adsorption of this compound in Forman loam soil. This interaction can complicate the interpretation of dye flow patterns in multi-tracer studies. []

Q5: How can this compound be used to study the transport of pesticides in soil?

A5: this compound can be used as a visual indicator to predict the dilution factor required for pesticide analysis. This application reduces the number of costly repeat analyses for pesticide concentrations outside the detection range. []

Q6: How does the transport of this compound differ in unsaturated and saturated zones of a multi-soil layer deposit?

A6: In a study using a continuous injection tracer test, this compound exhibited lower concentrations and slower hydrodynamic dispersion in the saturated zone compared to the unsaturated zone of a multi-soil layer deposit. This difference highlights the impact of groundwater flow and aquifer material heterogeneity on tracer transport. []

Q7: What is the chemical structure of this compound?

A7: this compound is a mixture of two structural isomers, differing in the relative positions of two carboxyl groups (COO-) attached to the phenyl ring. []

Q8: What is the impact of pH on this compound sorption?

A8: this compound sorption is significantly influenced by pH. Higher sorption is observed at lower pH values (e.g., 3.0), while sorption decreases at elevated pH values (e.g., 11.3). This behavior is consistent with the ionogenic nature of this compound and the surface charge of the surrounding media. []

Q9: How does the presence of suspended algal biomass impact the use of this compound as a tracer in maturation ponds?

A9: High levels of suspended algal biomass in maturation ponds can significantly influence the behavior of this compound as a tracer. Adsorption of the dye onto the algal biomass can affect the hydraulic characteristics calculated from tracer curves. []

Q10: What factors can affect the fluorescence intensity of this compound in water samples?

A10: Several factors can influence the fluorescence intensity of this compound:

  • pH: Fluorescein is more sensitive to pH changes than this compound. [, ]
  • Temperature: Fluorescence intensity generally decreases with increasing temperature. [, ]
  • Oxidants: The presence of oxidants can irreversibly destroy the fluorescing molecules of this compound. [, ]
  • Sorption: Adsorption of this compound onto suspended matter can quench its fluorescence. [, , ]

Q11: Can this compound be used as a tracer in the presence of nitrite?

A11: While this compound has been widely used as a tracer, concerns have been raised about its potential to form carcinogenic compounds like N-nitrosodiethylamine (NDEA) in the presence of nitrite. Alternative tracers, such as Lissamine FF, might be considered in such cases. []

Q12: How does the photodegradation of this compound impact its use in long-term tracer studies?

A12: While this compound is considered relatively photostable, it undergoes photolysis over extended periods. This degradation needs to be accounted for when interpreting data from long-term tracer experiments. []

Q13: Are there alternatives to this compound for water tracing?

A13: Yes, several alternative fluorescent dyes can be used for water tracing, including:

  • Fluorescein: Highly fluorescent but susceptible to photodegradation and pH changes. [, ]
  • Lissamine FF: Less sensitive than this compound but less affected by chlorine and potentially safer in the presence of nitrites. [, ]
  • Amino G Acid: Less prone to adsorption but exhibits a lower sensitivity compared to this compound. [, ]

Q14: How is this compound typically measured in environmental samples?

A14: this compound concentrations are commonly measured using fluorometry. This technique offers high sensitivity and allows for the detection of very low dye concentrations in environmental samples. [, ]

Q15: What analytical challenges are associated with measuring this compound in complex matrices?

A15: Background fluorescence from natural organic matter and other compounds can interfere with this compound measurements. Sample pretreatment and careful selection of excitation and emission wavelengths are crucial for accurate analysis. [, ]

Q16: What methods can be employed to separate and analyze mixtures of fluorescent tracers, such as this compound, Uranine, and Sulphorhodamine G Extra?

A16: Spectral separation techniques, including concentration and synchronous scan methods using fluorescence spectrometry, can be used to differentiate and quantify individual dyes in mixtures. These methods exploit the unique spectral properties of each dye. []

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